BenchChemオンラインストアへようこそ!

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Conformational Analysis Peptidomimetics X-ray Crystallography

This compound is a protected derivative of trans-methanoproline, featuring a conformationally constrained 2-azabicyclo[3.1.0]hexane core with a (1R,3S,5R) stereochemistry. Its primary documented role is as a strategic synthetic intermediate for introducing a rigid proline analog into peptidomimetic drug candidates.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 197142-33-9
Cat. No. B3113674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
CAS197142-33-9
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC2C1C2)CO
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3
InChIKeyDBOGUJDUACLSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Hydroxymethyl)-2-Azabicyclo[3.1.0]Hexane-2-Carboxylate: A Chiral Methanoproline Building Block


This compound is a protected derivative of trans-methanoproline, featuring a conformationally constrained 2-azabicyclo[3.1.0]hexane core with a (1R,3S,5R) stereochemistry. Its primary documented role is as a strategic synthetic intermediate for introducing a rigid proline analog into peptidomimetic drug candidates. The Boc-protected amine and the hydroxymethyl group serve as orthogonal functional handles for further derivatization into key scaffolds, notably (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, which has been utilized in clinical-stage Hepatitis C virus (HCV) NS5A inhibitor programs [1].

The Conformational Imperative: Why Stereochemistry Prevents Substitution of Tert-Butyl 3-(Hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate


Substituting this compound with a generic proline analog (e.g., simple Boc-prolinol) or a different stereoisomer is not feasible for targeted applications because the (1R,3S,5R) trans-methanoproline scaffold enforces a specific dihedral angle (φ/ψ) that mimics a type VI β-turn conformation, directly impacting target binding and peptide secondary structure. Changing the stereochemistry to a cis configuration, such as the (1S,3S,5S) isomer, results in a fundamentally different folding preference, adopting a polyproline II (PPII) helix rather than a turn, as demonstrated by X-ray crystallography and circular dichroism [1]. This stereospecificity is a cornerstone of structure-activity relationships (SAR) in medicinal chemistry programs, where the trans-scaffold has been integral to the potency of clinical candidates like the α4β2 nAChR antagonist SUVN-911 [2].

Technical Differentiation Evidence for (1R,3S,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate


Conformational Rigidity and Peptide Secondary Structure: Enforced PPII vs. Turn Preference Between Diastereomers

The (1R,3S,5R) trans-methanoproline scaffold, which is the direct derivative of this compound, and the (1S,3S,5S) cis analog impose completely divergent folding preferences on proline oligomers. This stereochemical control is a direct point of differentiation from other isomers and generic proline derivatives. [1]

Conformational Analysis Peptidomimetics X-ray Crystallography Circular Dichroism

Documented Yield in a Scalable Synthesis of a Key HCV Drug Intermediate

The compound's value in procurement is substantiated by its successful use as a starting material in a demonstrably scalable, patented process delivering (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, a core scaffold for HCV NS5A inhibitors developed at Bristol-Myers Squibb (BMS). The performance of the upstream process that generates this alcohol is contextually inferred by the efficiency of the subsequent oxidation step to the corresponding acid. [1]

Process Chemistry Scale-up Synthesis HCV NS5A Inhibitor Cyclopropanation

Validated Pre-clinical Candidate Derivatization in CNS Drug Discovery

The (1R,3S,5R) methanoproline scaffold, for which this compound is the Boc-hydroxymethyl precursor, is a crucial structural component of the clinical candidate SUVN-911. In this molecule, the rigid azabicyclo[3.1.0]hexane core orients a chloropyridyloxymethyl substituent to achieve highly potent and selective binding to the α4β2 nicotinic acetylcholine receptor (nAChR). This provides an explicit, data-driven example of the scaffold's utility in achieving a challenging pharmacological profile. [1]

Nicotinic Acetylcholine Receptor Antidepressant Medicinal Chemistry Receptor Binding Affinity

Privileged Application Scenarios for Tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate


Synthesis of Clinical-Stage HCV NS5A Inhibitor Scaffolds

Medicinal chemistry groups developing next-generation HCV inhibitors can confidently procure this compound as the single-enantiomer building block to access the (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid core, following the scalable, tin-free BMS synthetic route. The established TEMPO oxidation protocol provides low-risk entry into sophisticated chemical space associated with NS5A inhibition. [1]

Rational Design of Peptide Turn Mimetics

For structural biologists and peptide chemists investigating protein-protein interactions, this compound is the entry point to a well-characterized trans-methanoproline turn mimetic. Unlike alternative proline derivatives, oligomers of this scaffold are validated by X-ray crystallography and DFT calculations to fix the N-terminal residue into a β-turn conformation, allowing for the rigidification of biologically active peptides without the risk of forming an unwanted PPII helix. [1]

Optimizing Selectivity in CNS-Targeted Nicotinic Ligands

In CNS lead optimization, where selectivity against ganglionic α3β4 nAChRs is required to avoid autonomic side effects, this (1R,3S,5R) scaffold provides a validated pharmacophore. The clinical candidate SUVN-911 used this core to achieve >6,600-fold selectivity for α4β2 over α3β4. Procuring this specific intermediate allows SAR exploration around a core that is documented to deliver high subtype selectivity. [1]

Studying the Role of Proline Conformation in Biophysical Interactions

Physical chemists and biophysicists investigating the role of proline ring puckering and amide bond isomerism can use this enantiomerically pure compound as a probe. Its constrained bicyclic system provides a fixed standard for comparing the effects of cis vs. trans cyclopropane fusion on amide rotamer equilibrium and N-terminal backbone angles, as elucidated by CD and DFT studies. [1]

Quote Request

Request a Quote for Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.